

# Spectroscopic Analysis of 6-bromo-4-methyl-2(1H)-quinolinone: A Comparative Guide

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## Compound of Interest

Compound Name: 6-Bromo-4-methylquinolin-2-ol

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This guide provides a comparative analysis of the spectroscopic data for 6-bromo-4-methyl-2(1H)-quinolinone, a substituted quinolinone of interest in medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this report compiles and predicts spectroscopic characteristics based on its confirmed synthesis and data from structurally analogous compounds. This guide is intended to support researchers in the identification, characterization, and quality control of this and related molecules.

## Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for 6-bromo-4-methyl-2(1H)-quinolinone and its close structural analogs.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted and Experimental)

Compound	Chemical Shift ( $\delta$ ) ppm
6-bromo-4-methyl-2(1H)-quinolinone	Aromatic Protons: 7.0-8.0 ppm (multiplets)Methyl Protons: ~2.4 ppm (singlet)Vinyl Proton: ~6.2 ppm (singlet)N-H Proton: >10 ppm (broad singlet)
6-chloro-4-methyl-2(1H)-quinolinone	Similar shifts to the bromo- derivative are expected, with minor variations due to the different electronic effects of chlorine versus bromine.
4-methyl-2(1H)-quinolinone	Aromatic protons will show a different splitting pattern due to the absence of the bromine substituent. The methyl and vinyl proton shifts are expected to be similar.
6-bromoquinoline[1]	Aromatic protons in the range of 7.5-8.9 ppm.

Note: The synthesis of 6-bromo-4-methyl-2(1H)-quinolinone has been reported, with  $^1\text{H}$  NMR used for reaction monitoring, confirming the existence of this data in the primary literature[2].

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted and Experimental)

Compound	Chemical Shift ( $\delta$ ) ppm
6-bromo-4-methyl-2(1H)-quinolinone	Carbonyl Carbon: ~165 ppm Aromatic/Vinyl Carbons: 115-145 ppm Methyl Carbon: ~18 ppm
6-chloro-4-methyl-2(1H)-quinolinone[3]	Carbonyl Carbon: ~164 ppm Aromatic/Vinyl Carbons: 116-141 ppm Methyl Carbon: ~18 ppm
4-methyl-2(1H)-quinolinone	The chemical shifts for the aromatic carbons will differ due to the absence of the halogen substituent.

Table 3: Mass Spectrometry Data (Predicted and Experimental)

Compound	Molecular Ion (m/z)
6-bromo-4-methyl-2(1H)-quinolinone	Expected around 237/239 (due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
6-chloro-4-methyl-2(1H)-quinolinone	A related compound, 6-chloro-1-methoxy-2-methyl-4(1H)-quinolinone, shows a molecular ion peak consistent with its structure[4].
4-methyl-2(1H)-quinolinone[1][5][6]	159
6-bromoquinoline[1]	207/209

Table 4: IR Spectroscopy Data (Predicted and Experimental)

Compound	Key Absorptions (cm <sup>-1</sup> )
6-bromo-4-methyl-2(1H)-quinolinone	N-H stretch: ~3200-3400 (broad)C=O stretch (amide): ~1650-1670C=C stretch (aromatic): ~1600, ~1480
6-chloroquinoline[7]	C=N stretch: ~1570C-Cl stretch: ~700-800
4-methyl-2(1H)-quinolinone	An IR spectrum is available, showing characteristic amide and aromatic absorptions[8].

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

### Mass Spectrometry (MS)

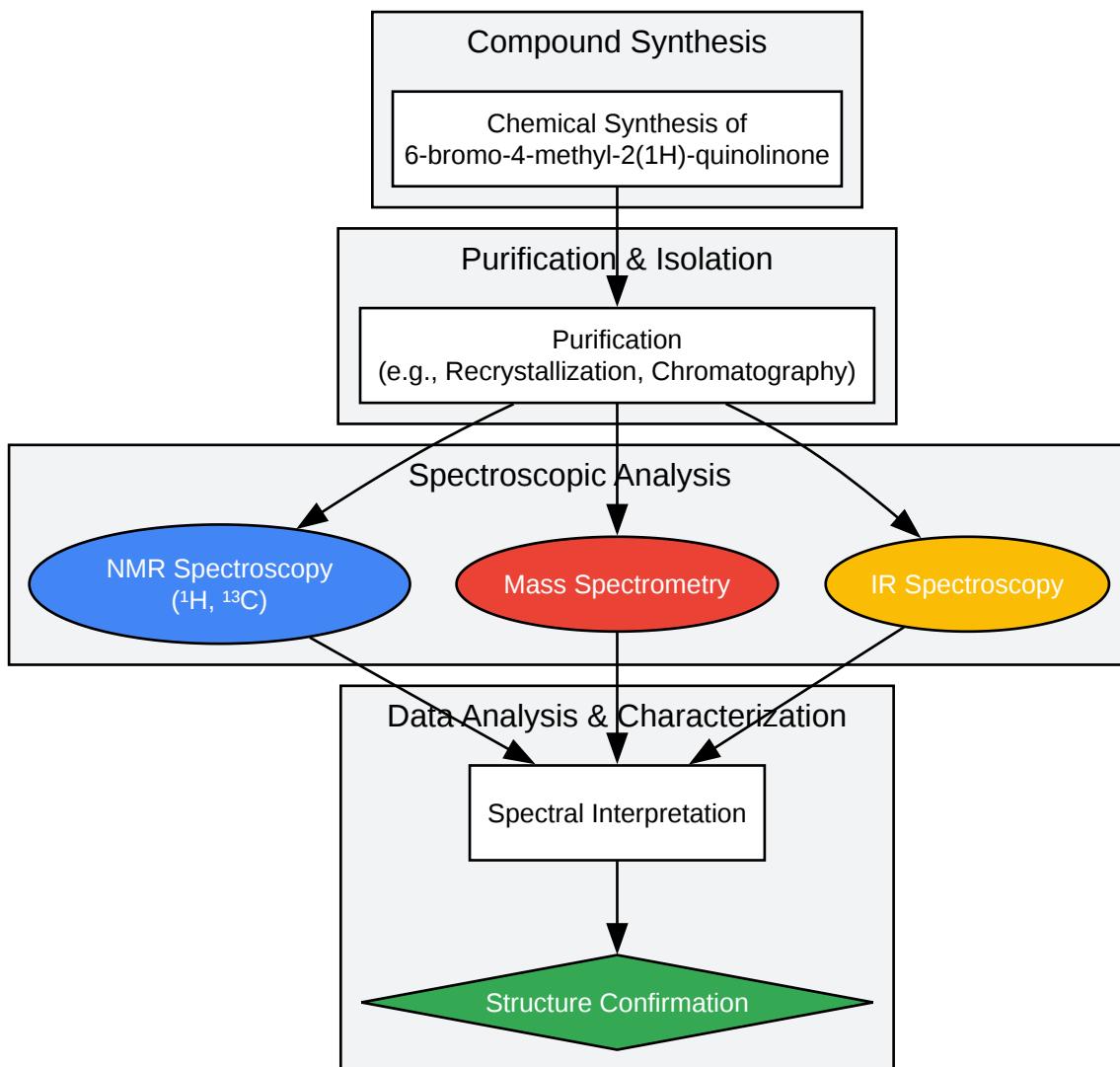
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $\text{m/z}$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum.

### Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-phase IR. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.
- Data Acquisition: Record the IR spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like 6-bromo-4-methyl-2(1H)-quinolinone.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

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